Phenyl anthranilate
Overview
Description
Synthesis Analysis
Phenyl anthranilate can be synthesized through various chemical reactions, with methods often involving the cyclization of precursors such as phenacyl anthranilate. For example, the preparation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline from phenacyl anthranilate and ammonium acetate under specific conditions demonstrates one such synthesis pathway (Hradil et al., 2000).
Molecular Structure Analysis
The molecular structure of phenyl anthranilate derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, the gas and solid-phase structures of 1,8-Bis(phenylethynyl)anthracene, a related compound, have been determined using a combination of techniques, highlighting the importance of dispersion interactions in its solid-state structure (Lamm et al., 2015).
Chemical Reactions and Properties
Phenyl anthranilate undergoes various chemical reactions, forming complex structures with metals and participating in cascade reactions to construct quinoline derivatives. For example, the Cu(II)/Ag(I)-catalyzed cascade reaction of anthranils with sulfonylhydrazone demonstrates the compound's reactivity and its ability to form new C-C, C-N, and C-S bonds in a single step (Wang et al., 2018).
Physical Properties Analysis
The physical properties of phenyl anthranilate and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Studies focusing on the solid-state protection of anthranilic acid and related compounds provide insights into these properties, emphasizing the role of phenylboronic acid in forming protected products without the need for catalysts or auxiliaries (Kaupp et al., 2003).
Chemical Properties Analysis
The chemical properties of phenyl anthranilate, including its reactivity, stability, and interactions with other molecules, are integral to its applications in various fields. The study of anthranilate synthase-anthranilate 5-phosphoribosylpyrophosphate phosphoribosyltransferases from Salmonella typhimurium, for example, sheds light on the enzymatic processes involved in its biosynthesis and the properties of the enzyme complex responsible for these reactions (Grove & Levy, 1976).
Scientific Research Applications
1. Synthesis of Metal Anthranilate Complexes
- Application Summary: Phenyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application: Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility .
- Results: The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger . Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP) .
2. Microbial-based Anthranilate Production
- Application Summary: Phenyl anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .
- Methods of Application: An Escherichia coli cell factory was designed and optimized for a high titer of anthranilate production . The genes with negative effects on anthranilate biosynthesis were disrupted, while several shikimate biosynthetic pathway genes were overexpressed to maximize glucose uptake and the intermediate flux .
- Results: The rationally designed anthranilate-overproducing E. coli strain grown in an optimized medium produced approximately 4 g/L of anthranilate in 7-L fed-batch fermentation .
3. Topical Application for Psoriatic Inflammation
- Application Summary: Anthranilate derivatives can be applied topically to ameliorate psoriatic inflammation .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . This study designed an Escherichia coli cell factory and optimized the fed-batch culture process to achieve a high titer of anthranilate production . Anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .
properties
IUPAC Name |
phenyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSYQBEXZGTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145450 | |
Record name | Phenyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl anthranilate | |
CAS RN |
10268-69-6 | |
Record name | Benzoic acid, 2-amino-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10268-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.